5-amino-6-méthyl-3-phényl-1H-indole-2-carboxylate d’éthyle

Vue d'ensemble

Description

“Ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate” is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and are important types of molecules and natural products . They are used as biologically active compounds for the treatment of various disorders in the human body .

Synthesis Analysis

Indoles can be synthesized using various methods, including modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .Molecular Structure Analysis

The molecular structure of indole derivatives is aromatic in nature, similar to the benzene ring. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . Indole is an important heterocyclic system that provides the skeleton to many compounds .Chemical Reactions Analysis

Indole derivatives show various biologically vital properties . The construction of indoles as a moiety in selected alkaloids has attracted the attention of the chemical community . Various methods have been reported for the synthesis of indoles .Physical and Chemical Properties Analysis

Indole derivatives are physically crystalline and colorless in nature with specific odors . They contain a benzenoid nucleus and have 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature .Applications De Recherche Scientifique

Traitement du cancer

Les dérivés d’indole, comme le 5-amino-6-méthyl-3-phényl-1H-indole-2-carboxylate d’éthyle, ont été largement étudiés pour leur potentiel dans le traitement de divers types de cancer. Ils peuvent interférer avec la prolifération cellulaire et induire l’apoptose dans les cellules cancéreuses. La capacité du composé à cibler des voies spécifiques impliquées dans la croissance des cellules cancéreuses en fait un candidat prometteur pour le développement de nouveaux médicaments anticancéreux .

Activité antimicrobienne

Ces composés ont montré une efficacité contre une gamme d’infections microbiennes. En perturbant les parois cellulaires ou en interférant avec le processus de réplication des microbes, les dérivés d’indole servent de base au développement de nouveaux agents antimicrobiens, qui sont cruciaux dans la lutte contre les souches résistantes aux antibiotiques .

Troubles neurologiques

La recherche a indiqué que les dérivés d’indole peuvent jouer un rôle dans la neuroprotection et le traitement des troubles neurologiques. Leurs effets modulateurs sur les neurotransmetteurs et les neurorécepteurs ouvrent des possibilités pour traiter des affections comme la maladie d’Alzheimer et la maladie de Parkinson .

Applications anti-inflammatoires

Les propriétés anti-inflammatoires des dérivés d’indole sont bénéfiques dans le traitement des maladies inflammatoires chroniques. Ils agissent en inhibant la production de cytokines pro-inflammatoires et en modulant la réponse immunitaire, ce qui peut aider dans des affections comme l’arthrite et l’asthme .

Gestion du diabète

Ces composés ont montré un potentiel dans la gestion du diabète en influençant la sécrétion d’insuline et le métabolisme du glucose. Leur capacité à moduler les voies métaboliques en fait des agents précieux pour le développement de nouveaux médicaments antidiabétiques .

Propriétés antivirales

Il a été rapporté que les dérivés d’indole présentent des activités antivirales. Ils peuvent inhiber la réplication des virus en ciblant des protéines spécifiques impliquées dans le cycle de vie viral, ce qui en fait des candidats potentiels pour le développement de médicaments antiviraux .

Applications agricoles

En agriculture, les dérivés d’indole sont utilisés pour synthétiser des hormones de croissance végétales et protéger les cultures contre les ravageurs et les maladies. Leur rôle dans l’amélioration de la résistance des plantes et la régulation de la croissance est important pour améliorer le rendement et la qualité des cultures .

Mécanisme D'action

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure and functional groups present in the indole derivative.

Mode of Action

The interaction of indole derivatives with their targets can result in a variety of biological activities. These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Result of Action

The molecular and cellular effects of indole derivatives can be diverse, reflecting their wide range of potential biological activities. These effects can include everything from antiviral activity to anticancer effects .

Action Environment

The action, efficacy, and stability of indole derivatives can be influenced by a variety of environmental factors. For example, certain indole derivatives need to be stored in a dark place to maintain their stability .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate, have been shown to inhibit certain enzymes involved in inflammatory pathways . These interactions often involve binding to the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, this compound may interact with proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli .

Cellular Effects

Ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce apoptosis in cancer cells by activating specific signaling pathways . Furthermore, ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate may alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and differentiation .

Molecular Mechanism

The molecular mechanism of action of ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For instance, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate may change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate in in vitro or in vivo studies may result in sustained changes in cellular function, such as altered gene expression or metabolic activity .

Dosage Effects in Animal Models

The effects of ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate can vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At high doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity . Threshold effects have been observed in studies, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity .

Metabolic Pathways

Ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. For example, certain enzymes may catalyze the conversion of ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate into metabolites that exhibit enhanced biological activity or reduced toxicity .

Transport and Distribution

The transport and distribution of ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within certain cellular compartments can influence its activity and function. For instance, ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate may accumulate in the nucleus, where it can interact with DNA or transcription factors to modulate gene expression .

Subcellular Localization

The subcellular localization of ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and cellular metabolism . Understanding the subcellular localization of ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate is essential for elucidating its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-3-22-18(21)17-16(12-7-5-4-6-8-12)13-10-14(19)11(2)9-15(13)20-17/h4-10,20H,3,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMPAQFGUKVZNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=C(C(=C2)N)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

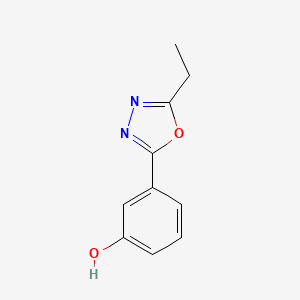

![1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1387432.png)

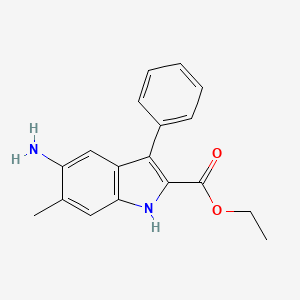

![N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1387441.png)

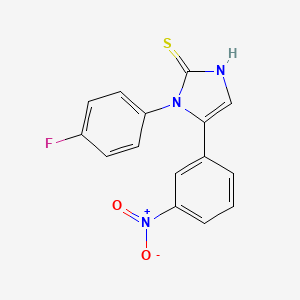

![(2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1387449.png)

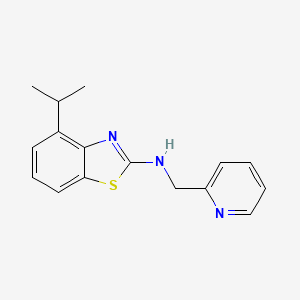

![4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B1387450.png)